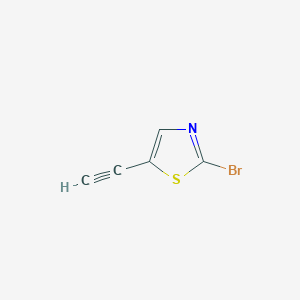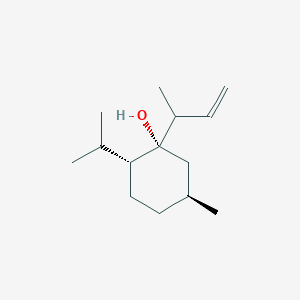
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol. This compound is a derivative of quinoxaline, a bicyclic aromatic compound, and is characterized by the presence of a cyclopropyl group, a methyl group, and a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-3-methyl-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, such as hydroxyl, amino, or thiol groups.
Aplicaciones Científicas De Investigación
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
Uniqueness
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
methyl 4-cyclopropyl-3-methyl-2-oxo-1,3-dihydroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-8-13(17)15-11-6-3-9(14(18)19-2)7-12(11)16(8)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,17) |
Clave InChI |
UMXWHNUUUWWZBB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=C(N1C3CC3)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)



![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
